molecular formula C9H12BBrN2O3 B14094656 (5-Bromo-6-morpholinopyridin-3-yl)boronic acid

(5-Bromo-6-morpholinopyridin-3-yl)boronic acid

Cat. No.: B14094656
M. Wt: 286.92 g/mol
InChI Key: XLFRTQUUXKYSQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-6-morpholinopyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C9H12BBrN2O3 and a molecular weight of 286.92 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position, a morpholine ring at the 6th position, and a boronic acid group at the 3rd position of the pyridine ring. It is primarily used in organic synthesis and medicinal chemistry due to its unique reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-6-morpholinopyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-6-morpholinopyridin-3-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding alcohols or ketones using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction of the bromine atom to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), and other reducing agents under anhydrous conditions.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base like triethylamine (TEA) or pyridine.

Major Products Formed

    Oxidation: Corresponding alcohols or ketones.

    Reduction: Dehalogenated products.

    Substitution: Substituted pyridine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of (5-Bromo-6-morpholinopyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, leading to the formation of boronate esters. This interaction is crucial in biological systems for the detection and manipulation of biomolecules . Additionally, the compound’s reactivity with nucleophiles and electrophiles allows it to participate in various chemical transformations, making it a versatile tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-6-morpholinopyridin-3-yl)boronic acid is unique due to the presence of both the bromine atom and the morpholine ring, which confer distinct reactivity and functional properties. This combination allows for a broader range of chemical transformations and applications compared to its analogs.

Properties

Molecular Formula

C9H12BBrN2O3

Molecular Weight

286.92 g/mol

IUPAC Name

(5-bromo-6-morpholin-4-ylpyridin-3-yl)boronic acid

InChI

InChI=1S/C9H12BBrN2O3/c11-8-5-7(10(14)15)6-12-9(8)13-1-3-16-4-2-13/h5-6,14-15H,1-4H2

InChI Key

XLFRTQUUXKYSQV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)N2CCOCC2)Br)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.